molecular formula C11H16O2 B3154931 1-(4'-Methylphenyl)-butane-1,4-diol CAS No. 78861-31-1

1-(4'-Methylphenyl)-butane-1,4-diol

Cat. No.: B3154931
CAS No.: 78861-31-1
M. Wt: 180.24 g/mol
InChI Key: RHJUDVBNMKQPED-UHFFFAOYSA-N
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Description

1-(4’-Methylphenyl)-butane-1,4-diol is an organic compound characterized by a butane backbone with a methylphenyl group attached to the first carbon and hydroxyl groups on the first and fourth carbons

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4’-Methylphenyl)-butane-1,4-diol can be synthesized through several methods. One common approach involves the reduction of 4’-methylpropiophenone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether to prevent moisture interference.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(4’-Methylphenyl)-butane-1,4-diol may involve catalytic hydrogenation of 4’-methylpropiophenone using a palladium or platinum catalyst under high pressure and temperature . This method ensures high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(4’-Methylphenyl)-butane-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed:

    Oxidation: 4’-Methylphenylbutanone.

    Reduction: 1-(4’-Methylphenyl)-butane.

    Substitution: 1-(4’-Methylphenyl)-butane-1,4-dichloride.

Comparison with Similar Compounds

Uniqueness: 1-(4’-Methylphenyl)-butane-1,4-diol is unique due to its dual hydroxyl groups, which provide versatility in chemical reactions and potential for forming hydrogen bonds. This makes it a valuable intermediate in organic synthesis and a candidate for various applications in research and industry .

Properties

IUPAC Name

1-(4-methylphenyl)butane-1,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-9-4-6-10(7-5-9)11(13)3-2-8-12/h4-7,11-13H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJUDVBNMKQPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CCCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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